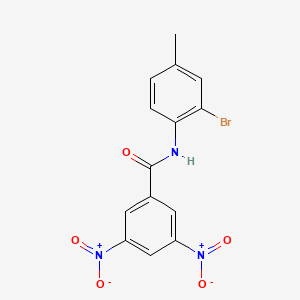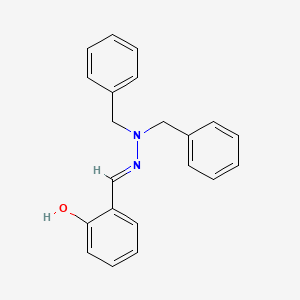![molecular formula C18H33N3O2 B6082226 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6082226.png)
3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazinone derivative that has been synthesized using a variety of methods.
科学的研究の応用
3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone exhibits a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against a variety of targets, making it a versatile compound for scientific research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for research on 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, further research is needed to understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, studies on the synthesis and modification of this compound may lead to the development of new and more effective derivatives with a broader range of applications.
合成法
The synthesis of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone has been achieved using several methods. One of the most commonly used methods involves the reaction of 1-azocanyl-2-oxoethylamine with 3-methylbutyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to form the final compound.
特性
IUPAC Name |
3-[2-(azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-15(2)8-12-20-13-9-19-18(23)16(20)14-17(22)21-10-6-4-3-5-7-11-21/h15-16H,3-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLAVVRSCPXKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Azocan-1-yl)-2-oxoethyl]-4-(3-methylbutyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)


![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6082220.png)
![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)
![methyl 4-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B6082245.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)